1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide
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Overview
Description
1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of the carbamoyl group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity is of interest for developing new pharmaceuticals, particularly in the fields of oncology and neurology.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent.
Mechanism of Action
The mechanism of action of 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives such as:
Piperidine-4-carboxamide: Known for its use in various pharmaceutical applications.
N-(piperidine-4-yl)benzamide: Studied for its anticancer properties.
Piperidine-4-sulfonamide: Explored for its potential as an anti-inflammatory agent.
The uniqueness of 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O4S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H25N3O4S/c1-11(2)19-17(22)15-10-14(5-4-12(15)3)25(23,24)20-8-6-13(7-9-20)16(18)21/h4-5,10-11,13H,6-9H2,1-3H3,(H2,18,21)(H,19,22) |
InChI Key |
ATOVCNABDTUHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(=O)NC(C)C |
Origin of Product |
United States |
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